2,2,2-Trifluoroethyl methoxy(methyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl methoxy(methyl)carbamate: is a chemical compound with the molecular formula C5H8F3NO3. It is known for its unique properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methoxy(methyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of trifluoroethyl amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroethyl amines.
Substitution: Various substituted trifluoroethyl carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl methoxy(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate involves its interaction with molecular targets through the trifluoromethyl and carbamate groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Used in the production of polymers and coatings with enhanced properties.
Methyl 2,2,2-Trifluoroethyl Carbonate: Used as a non-flammable electrolyte solvent in batteries.
Uniqueness: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate is unique due to its combination of trifluoromethyl and carbamate groups, which provide it with distinct chemical and physical properties. This combination allows it to be used in a wide range of applications, from organic synthesis to drug development and industrial production .
Properties
Molecular Formula |
C5H8F3NO3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C5H8F3NO3/c1-9(11-2)4(10)12-3-5(6,7)8/h3H2,1-2H3 |
InChI Key |
RUCOFPCSIYBXLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC(F)(F)F)OC |
Origin of Product |
United States |
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